![molecular formula C4H7O3PSe B14075712 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide: is a unique organophosphorus compound that features a bicyclic structure with phosphorus and selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide typically involves the reaction of a phosphorus-containing precursor with a selenium source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus and selenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. It may be used in the development of drugs that target specific molecular pathways involved in diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane: This compound is similar in structure but lacks the selenium atom.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another related compound with a different bicyclic structure and an oxygen atom instead of selenium.
Uniqueness: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Propiedades
Fórmula molecular |
C4H7O3PSe |
|---|---|
Peso molecular |
213.04 g/mol |
Nombre IUPAC |
1-selanylidene-2,7,8-trioxa-1λ5-phosphabicyclo[3.2.1]octane |
InChI |
InChI=1S/C4H7O3PSe/c9-8-5-2-1-4(7-8)3-6-8/h4H,1-3H2 |
Clave InChI |
VMQWHCJBLUTFOQ-UHFFFAOYSA-N |
SMILES canónico |
C1COP2(=[Se])OCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


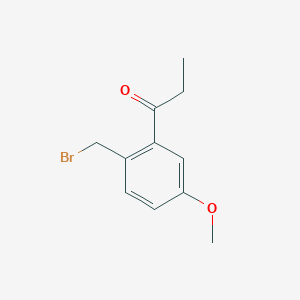

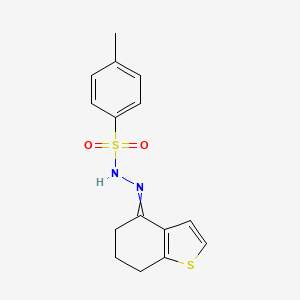
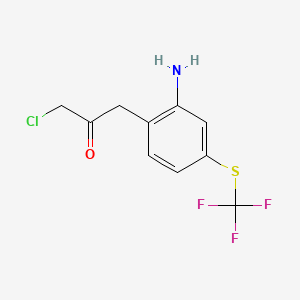
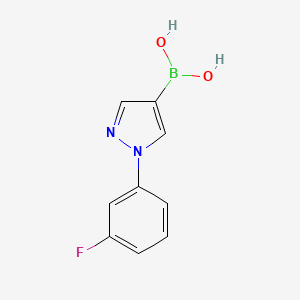
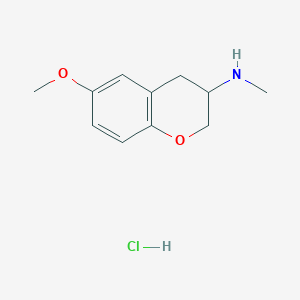
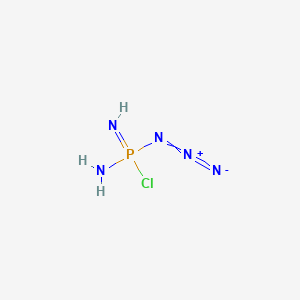
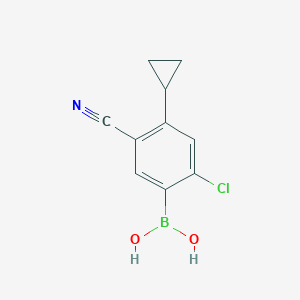
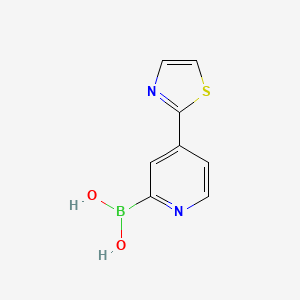
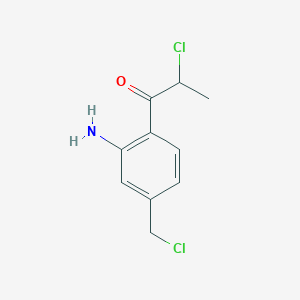

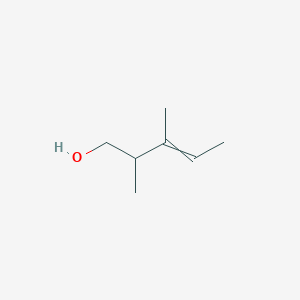

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
